

Unveiling the Molecular Blueprint of Disperse Blue 7: A Spectroscopic and Spectrometric Approach

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Compound of Interest

Compound Name: Disperse Blue 7

Cat. No.: B1200070

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for elucidating the structure of the anthraquinone dye, **Disperse Blue 7**.

Disperse Blue 7, scientifically known as 1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione, is a synthetic dye with the molecular formula $C_{18}H_{18}N_2O_6$ and a molecular weight of approximately 358.35 g/mol ^{[1][2][3]}. Its structure, characterized by a central anthraquinone core with hydroxy and N-(2-hydroxyethyl)amino substituents, can be definitively confirmed using a combination of advanced analytical techniques. This guide will delve into the expected data from 1H NMR, ^{13}C NMR, and mass spectrometry, offering a robust workflow for its structural verification.

Spectroscopic and Spectrometric Data Summary

The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses for **Disperse Blue 7**.

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	~7.0-8.0	Multiplet	4H	Protons on the anthraquinone core
Methylene Protons (-CH ₂ -N)	~3.5-4.0	Triplet	4H	Methylene groups adjacent to nitrogen
Methylene Protons (-CH ₂ -O)	~3.8-4.2	Triplet	4H	Methylene groups adjacent to oxygen
Hydroxyl Protons (-OH)	Variable	Broad Singlet	4H	Hydroxyl and amine protons
¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment		
Carbonyl Carbons (C=O)	~180-190	Quinone carbonyls		
Aromatic Carbons (C-O, C-N)	~140-160	Carbons attached to heteroatoms		
Aromatic Carbons (C-C, C-H)	~110-135	Other aromatic carbons		
Methylene Carbon (-CH ₂ -N)	~45-55	Methylene carbon adjacent to nitrogen		
Methylene Carbon (-CH ₂ -O)	~60-70	Methylene carbon adjacent to oxygen		
Mass Spectrometry	m/z	Assignment		

(MS-MS)

Precursor Ion [M+H] ⁺	359.1238	Protonated molecular ion
Fragment Ion	314	Loss of a - CH ₂ CH ₂ OH group
Fragment Ion	283	Further fragmentation
Fragment Ion	327	Loss of a -CH ₂ O group

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Disperse Blue 7** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

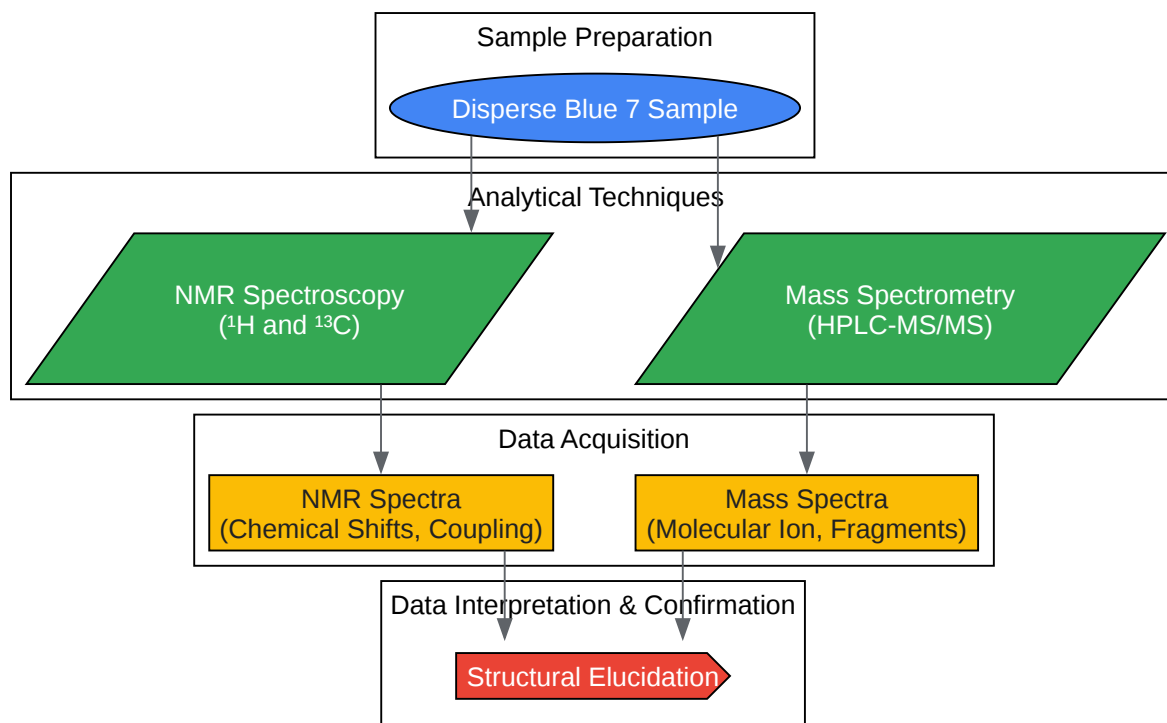
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Disperse Blue 7** in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Mass Analysis:
 - Acquire a full scan mass spectrum to identify the molecular ion peak.
 - Perform tandem mass spectrometry (MS-MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
- Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. This data provides direct evidence of the molecular weight and aids in confirming the connectivity of the structure.

Workflow for Structural Confirmation



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Caption: Workflow for the structural confirmation of **Disperse Blue 7**.

Comparison with Alternative Techniques

While NMR and MS are primary tools for structural elucidation, other techniques can provide complementary information:

- High-Performance Liquid Chromatography (HPLC): Often used in conjunction with MS, HPLC can separate **Disperse Blue 7** from impurities, providing a pure sample for analysis and quantitative information.

- **UV-Visible Spectrophotometry:** This technique can confirm the presence of the chromophoric anthraquinone system and can be used for quantification, though it provides limited structural detail compared to NMR.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can identify the presence of key functional groups such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups, further corroborating the proposed structure.

By integrating data from NMR and mass spectrometry, researchers can achieve unambiguous confirmation of the structure of **Disperse Blue 7**, ensuring the integrity of their studies and the quality of their materials.

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